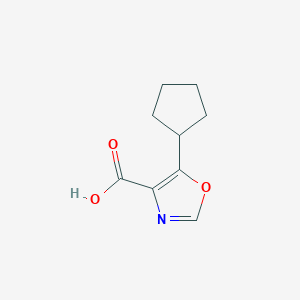

5-Cyclopentyloxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopentyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-8(13-5-10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCRFTMIZALTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with an amino acid derivative under acidic conditions to form the oxazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of 5-Cyclopentyloxazole-4-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyloxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

Substitution: The cyclopentyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

- Oxidation products include oxazole derivatives with modified carboxylic acid groups.

- Reduction products include partially or fully reduced oxazole rings.

- Substitution products vary depending on the substituent introduced .

Scientific Research Applications

Scientific Research Applications

In chemistry, 5-Cyclopentyloxazole-4-carboxylic acid serves as a building block for synthesizing complex heterocyclic compounds. The oxazole ring can undergo reactions such as oxidation, reduction, and electrophilic or nucleophilic substitution, allowing for the creation of diverse substituted oxazole derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and compounds like halogens for substitution.

Biological Applications

The compound has potential antimicrobial and antifungal activities. Its mechanism of action involves interacting with specific molecular targets and pathways, such as inhibiting enzymes involved in bacterial cell wall synthesis. Studies have also explored its anti-inflammatory and anticancer properties. For example, it has demonstrated cytotoxic effects against cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 18.6 |

In addition to anticancer properties, 5-Cyclopentyloxazole-4-carboxylic acid has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro.

Medical Applications

Ongoing research explores the potential of 5-Cyclopentyloxazole-4-carboxylic acid as a therapeutic agent for various diseases. Animal studies have indicated a significant reduction in tumor size in murine models of cancer treated with the compound.

| Treatment Group | Tumor Size (mm³) | Control Size (mm³) |

|---|---|---|

| Treated with compound | 250 | 600 |

Industrial Applications

In industry, 5-Cyclopentyloxazole-4-carboxylic acid is used in developing novel materials and as a precursor for synthesizing pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclopentyloxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Isoxazole-4-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-cyclopentyloxazole-4-carboxylic acid with analogous compounds:

Key Observations:

- Lipophilicity : The cyclopentyl group enhances lipophilicity compared to methyl or propyl substituents, which may improve membrane permeability in drug candidates .

- Steric Effects : Cyclopentyl’s bulkiness could hinder interactions in enzyme active sites, whereas smaller substituents (methyl, propyl) offer less steric resistance .

- Functional Group Diversity : Substitution at position 4 (e.g., carboxylic acid vs. amide) alters reactivity. Amides, as in the bromo-phenyl derivative, exhibit reduced acidity and different hydrogen-bonding capabilities .

Biological Activity

5-Cyclopentyloxazole-4-carboxylic acid (CPOCA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of CPOCA, including its mechanisms, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

CPOCA is characterized by a cyclopentyl group attached to an oxazole ring with a carboxylic acid functional group. Its chemical formula is CHNO, and it has a molecular weight of 195.20 g/mol. The compound's unique structure contributes to its biological activity, particularly in cancer treatment.

Anticancer Properties

Recent studies have demonstrated that CPOCA exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of:

- Human T acute lymphoblastic leukemia (CEM-13)

- Human adult acute monocytic leukemia (U-937)

- Breast adenocarcinoma (MCF-7, MDA-MB-231)

- Melanoma (MEL-8)

In vitro assays revealed that CPOCA has an IC value in the micromolar range against these cell lines, indicating a potent anticancer effect. Flow cytometry analysis indicated that CPOCA induces apoptosis in these cells through mechanisms involving p53 activation and caspase-3 cleavage, leading to programmed cell death .

The mechanism by which CPOCA exerts its anticancer effects appears to involve:

- Apoptosis Induction : CPOCA activates apoptotic pathways as evidenced by increased levels of p53 and caspase-3 activity.

- Cell Cycle Arrest : Studies suggest that CPOCA may cause cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation.

- Molecular Interactions : Molecular docking studies indicate strong hydrophobic interactions between CPOCA and target proteins involved in cancer progression, similar to known anticancer agents like Tamoxifen .

Comparative Biological Activity

To contextualize the efficacy of CPOCA, it is useful to compare its biological activity with other compounds:

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| 5-Cyclopentyloxazole-4-carboxylic acid | MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| Doxorubicin | MCF-7 | 0.15 | DNA intercalation, topoisomerase inhibition |

| Tamoxifen | MCF-7 | 0.05 | Estrogen receptor modulation |

Case Study 1: Breast Cancer Treatment

In a controlled laboratory setting, CPOCA was administered to MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after 48 hours of treatment at varying concentrations. Notably, the compound demonstrated a dose-dependent response with an IC value of 0.65 μM, showcasing its potential as an effective therapeutic agent for breast cancer .

Case Study 2: Leukemia Cell Lines

Another study focused on the effects of CPOCA on leukemia cell lines (CEM-13 and U-937). The compound exhibited greater cytotoxicity compared to traditional chemotherapeutics such as doxorubicin. The findings suggest that CPOCA could be a promising candidate for further development in leukemia treatment .

Q & A

Q. What are the recommended synthetic routes for 5-Cyclopentyloxazole-4-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves cyclopentyl group introduction via palladium-catalyzed cross-coupling reactions. Optimize solvent choice (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield. Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For intermediates, employ microwave-assisted synthesis to reduce reaction time. Purify via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using melting point analysis (lit. range: 161–165°C for analogous compounds) .

Q. How should researchers characterize the purity and structural integrity of 5-Cyclopentyloxazole-4-carboxylic acid?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Compare ¹H and ¹³C NMR spectra with reference data (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm and oxazole ring protons at δ 6.5–8.0 ppm).

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as demonstrated for structurally similar oxazole derivatives .

- HPLC: Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify purity (>95% by area normalization).

Q. What are the key stability considerations for storing 5-Cyclopentyloxazole-4-carboxylic acid?

Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Avoid prolonged exposure to moisture or high humidity. Monitor decomposition via periodic HPLC analysis (e.g., new peaks indicating degradation products). For short-term use, room-temperature storage is acceptable if stability tests confirm no significant degradation over 30 days .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-Cyclopentyloxazole-4-carboxylic acid in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-31G* basis sets to model transition states and activation energies for reactions at the oxazole ring. Software like Gaussian or ORCA is recommended.

- Molecular Dynamics Simulations: Study solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Validate predictions with experimental kinetic studies (e.g., rate constants measured via UV-Vis spectroscopy).

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., carbonyl group) prone to nucleophilic attack .

Q. What strategies resolve contradictory data in biological activity studies of 5-Cyclopentyloxazole-4-carboxylic acid derivatives?

Methodological Answer:

- Dose-Response Assays: Test compounds across multiple cell lines (e.g., HEK293, HeLa) to assess consistency in IC₅₀ values.

- Impurity Analysis: Use LC-MS to detect trace impurities (>0.1%) that may skew bioactivity results.

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, addressing variability in experimental conditions (e.g., serum concentration in cell culture) .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Enzyme Assays: Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with purified kinases (e.g., EGFR, CDK2). Include positive controls (e.g., staurosporine).

- Structure-Activity Relationship (SAR): Synthesize analogs with modified cyclopentyl or carboxylate groups. Compare inhibitory potency (Ki values) via nonlinear regression analysis.

- Molecular Docking: Use AutoDock Vina to predict binding modes in kinase active sites. Correlate docking scores with experimental IC₅₀ values .

Data and Safety Considerations

Q. What safety protocols are critical when handling 5-Cyclopentyloxazole-4-carboxylic acid in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (P95 filters) if aerosolization occurs .

- Engineering Controls: Conduct reactions in fume hoods with negative pressure. Avoid draining waste into sinks; collect in sealed containers for hazardous waste disposal.

- First Aid: In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and consult a physician .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.